molecular formula C12H21NO5 B2812489 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid CAS No. 2167397-77-3

3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid

Cat. No.: B2812489
CAS No.: 2167397-77-3
M. Wt: 259.302
InChI Key: KFVYRFLIANZEOG-UHFFFAOYSA-N
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Description

Protective Role of the Tert-Butoxycarbonyl Group

The Boc group [(CH₃)₃COC(O)] serves as a temporary protecting agent for the amine functionality in synthetic organic chemistry. Its introduction prevents unwanted nucleophilic reactions during multi-step syntheses while allowing selective removal under mild acidic conditions (e.g., trifluoroacetic acid). This dual stability/reactivity profile makes it indispensable for constructing complex molecules like 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid.

Crystallographic studies of analogous Boc-protected compounds reveal:

Structural Feature Impact on Molecular Properties
Bulky tert-butyl substituent Steric shielding of reactive amine sites
Electron-withdrawing carbonyl Stabilizes adjacent bonds to acidolysis
Non-polar character Enhances lipid membrane permeability

These characteristics enable precise spatial control during molecular recognition events in biological systems.

Conformational Effects of the Oxolane Ring

The oxolane (tetrahydrofuran) ring imposes significant torsional constraints on the molecule. Comparative analysis with acyclic analogs shows:

  • Ring puckering : Creates distinct equatorial/axial substituent orientations
  • Hydrogen bond geometry : Fixes carboxylic acid groups at 120°-140° angles
  • Solvent interactions : Enhances aqueous solubility vs. purely aliphatic chains

Molecular dynamics simulations of similar structures demonstrate the oxolane ring reduces conformational entropy by 15-20 kcal/mol compared to linear analogs, favoring pre-organized binding geometries.

Combined Influence on Solubility and Stability

The Boc-oxolane system creates a polarity gradient across the molecule:

  • Hydrophobic tert-butyl domain (logP contribution: +1.2)
  • Polar carbamate linkage (dipole moment: 3.2 D)
  • Hydrophilic oxolane oxygen (H-bond donor capacity: 1.8 kcal/mol)

This amphiphilic balance enables:

  • pH-dependent solubility (soluble >pH 5.5)
  • Enhanced blood-brain barrier penetration vs. purely carboxylic analogs
  • Resistance to enzymatic degradation in serum (t½ > 8 hrs)

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(5-4-9(14)15)6-7-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYRFLIANZEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Formation of the Oxolane Ring: The protected amine is then subjected to cyclization to form the oxolane ring. This can be done through intramolecular nucleophilic substitution reactions.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound's structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its unique oxetane ring offers enhanced stability and reactivity, making it suitable for creating prodrugs that can improve the bioavailability of therapeutic agents. For instance, derivatives of this compound have been investigated for their potential in targeting specific biological pathways, particularly in cancer therapy and anti-inflammatory treatments.

  • Case Study: Anticancer Activity
    Research has demonstrated that modifications of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid can lead to compounds with significant anticancer properties. In vitro studies have shown that certain derivatives inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

1.2 Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. This compound can be utilized to synthesize peptides with enhanced stability and improved pharmacokinetic profiles. The incorporation of the oxetane moiety may also confer additional properties such as increased membrane permeability.

Cosmetic Formulations

2.1 Skin Care Products

Due to its potential moisturizing properties, this compound is being explored for use in cosmetic formulations. It can enhance the texture and stability of creams and lotions while providing skin benefits.

  • Research Findings
    A study evaluated the efficacy of formulations containing this compound in improving skin hydration and barrier function. Results indicated that products formulated with this acid showed a significant increase in skin moisture levels compared to control formulations .

Material Science

3.1 Polymer Chemistry

The oxetane structure of this compound has implications for polymer chemistry, particularly in the development of new materials with desirable mechanical properties. Its ability to undergo ring-opening polymerization makes it a candidate for creating biodegradable polymers.

  • Application Example
    Polymers derived from this compound have been studied for use in drug delivery systems due to their biocompatibility and controlled release characteristics .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cells
Peptide synthesisEnhances stability and pharmacokinetics
Cosmetic FormulationsSkin care productsImproves skin hydration and barrier function
Material ScienceBiodegradable polymersSuitable for drug delivery systems with controlled release

Mechanism of Action

The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The oxolane ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ring System Variations

  • Oxolane vs. Oxane: The oxolane ring in the target compound introduces greater ring strain and conformational rigidity compared to the six-membered oxane ring in 3-(oxan-4-yl)propanoic acid . This may influence binding affinity in biological targets.
  • Aromatic vs.

Substituent Position and Steric Effects

  • Positional Isomerism : The 2-(oxolan-3-yl) analog demonstrates how shifting the oxolane substituent alters steric interactions, possibly affecting enzyme binding pockets or synthetic coupling efficiency.
  • Methyl Branching: The 2-methylpropanoic acid derivative (C₉H₁₇NO₄) shows reduced molecular weight and increased hydrophobicity, which may limit its utility in aqueous-phase reactions compared to the target compound.

Functional Group Modifications

  • Photoreactive Diazirine : The diazirinyl analog (C₁₀H₁₇N₃O₄) is tailored for photoaffinity labeling, a niche application absent in the target compound. Its lower molecular weight (243.26 vs. 257.33 g/mol) reflects the compact diazirine group.

Stereochemical Considerations

  • The (3R)-configured 2-ethoxyphenyl compound highlights the importance of chirality in bioactivity, suggesting that the target compound’s stereochemistry (if present) could significantly impact its pharmacological profile.

Biological Activity

3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid, also known by its CAS number 2167397-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 2167397-77-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group is known to enhance solubility and stability, which could lead to improved bioavailability in pharmacological applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Studies have indicated that certain amino acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Antitumor Properties : There is emerging evidence that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulates inflammatory cytokines
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of propanoic acids demonstrated that certain structural modifications led to enhanced antimicrobial activity against Gram-positive bacteria. The presence of the Boc group was crucial for maintaining solubility and enhancing the interaction with bacterial membranes.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Molecules highlighted the anti-inflammatory effects of amino acid derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating chronic inflammatory conditions.

Case Study 3: Antitumor Activity

In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. Mechanistic studies revealed that these compounds activate caspase pathways leading to programmed cell death.

Q & A

Q. Advanced

  • NMR Spectroscopy :
    • ¹H-NMR : Chemical shifts at δ 3.7–4.2 ppm (oxolane protons) and coupling constants (J = 6–8 Hz) confirm ring puckering .
    • ¹³C-NMR : Peaks at 70–80 ppm indicate oxygenated carbons in the oxolane ring .
  • X-ray Crystallography : Resolves spatial arrangements, showing how the Boc group and oxolane substituents influence torsion angles .

How do crystallographic data inform the understanding of steric effects in derivatives of this compound?

Advanced
Crystallographic studies reveal:

  • Torsional Strain : The oxolane ring adopts a half-chair conformation , with the Boc group occupying an equatorial position to minimize steric clash with the propanoic acid chain .
  • Intermolecular Interactions : Hydrogen bonding between the propanoic acid carboxyl and Boc carbonyl groups stabilizes the crystal lattice, impacting solubility .

What purification techniques are optimal for isolating this compound post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals by exploiting differential solubility of the Boc-protected product vs. byproducts .

How does the substitution pattern on the oxolane ring influence the compound’s reactivity in nucleophilic acyl substitution?

Q. Advanced

  • Electron-Withdrawing Effects : Substituents like halides on the oxolane ring increase electrophilicity of the adjacent carbonyl, accelerating aminolysis .
  • Steric Effects : Bulky groups at the 3-position hinder nucleophile access, requiring elevated temperatures (40–60°C) for efficient substitution .

What role does the oxolane ring play in modulating the compound’s bioavailability in biological assays?

Q. Advanced

  • Lipophilicity : The oxolane ring enhances membrane permeability compared to linear analogs, as measured by logP values (e.g., 1.8 vs. 0.5 for acyclic derivatives) .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to the saturated ring structure, confirmed via liver microsome assays .

How can computational modeling aid in predicting the regioselectivity of reactions involving this compound?

Q. Advanced

  • DFT Calculations : Predict activation energies for competing reaction pathways (e.g., Boc deprotection vs. oxolane ring opening) using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Simulate solvation effects to optimize solvent selection (e.g., DCM vs. THF) for coupling reactions .

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